5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Description
Synthesis Analysis
Pyrazole derivatives, including the one , are typically synthesized through reactions involving substituted phenylhydrazines and malononitrile or its equivalents. These reactions often proceed via cyclization mechanisms, forming the pyrazole core with various substituents depending on the reactants used. For example, reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine can lead to the formation of sulfanyl-substituted pyrazole derivatives (Lipin et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated through techniques such as X-ray crystallography, revealing aspects like bond lengths, angles, and overall molecular conformation. For closely related compounds, crystallographic analysis demonstrates that the pyrazole ring can adopt various conformations relative to substituent groups, influenced by factors like intermolecular hydrogen bonding and crystal packing effects (Jasinski et al., 2008).
Scientific Research Applications
Synthesis and Chemical Reactions
- A research study focused on synthesizing previously unknown 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, which is relevant to the chemical structure . This synthesis process involved reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine (Lipin et al., 2020).
- Another study provided insights into the crystal structure and reaction mechanisms of similar pyrazole-4-carbonitrile compounds. The research delved into the interactions of these compounds with unsaturated carbonyl compounds (Liu et al., 2013).
Catalytic Applications
- The compound was used in a study as a catalyst for the preparation of 5-amino-1H-pyrazole-4-carbonitriles. This reaction involved an anomeric and vinylogous anomeric effect in the product's structure (Khazaei et al., 2021).
Corrosion Inhibition
- Pyrazole derivatives, closely related to the compound , have been studied for their corrosion inhibition performance. These compounds were evaluated for inhibiting mild steel corrosion in acidic solutions, demonstrating significant efficiency (Yadav et al., 2016).
Antileishmanial Activity
- A research study synthesized pyrazole-4-carbonitrile derivatives and evaluated their antileishmanial activity against Leishmania species. This study highlights the potential biomedical applications of these compounds (Faria et al., 2013).
Molecular Interactions and Electronic Properties
- The electronic properties and interaction with fullerene molecules of a fluoropyrazolecarbonitrile derivative were studied. This research provides insights into the molecule's physical and chemical properties, indicating potential applications in materials science (2022).
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S/c1-19-11(20-8-4-2-7(13)3-5-8)9(6-17)10(18-19)12(14,15)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNXIXFIOFFOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
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